molecular formula GaHTe2 B077361 Gallium ditelluride CAS No. 12689-99-5

Gallium ditelluride

Número de catálogo: B077361
Número CAS: 12689-99-5
Peso molecular: 325.9 g/mol
Clave InChI: CYUHJIDTNNXLLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gallium ditelluride, also known as this compound, is a useful research compound. Its molecular formula is GaHTe2 and its molecular weight is 325.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optoelectronic Devices

Gallium ditelluride exhibits exceptional properties that make it suitable for optoelectronic applications. Its direct bandgap allows for efficient light absorption and emission, making it ideal for:

  • Photodetectors : GaTe has demonstrated superior photodetection capabilities in the visible spectrum. Studies show that atomically thin GaTe can effectively detect light due to its fast carrier dynamics and high responsivity .
  • Light Emitting Diodes (LEDs) : The ability to tune its bandgap through layer thickness enables GaTe to be used in LEDs across various wavelengths .

Nonlinear Optical Devices

Research indicates that GaTe possesses significant nonlinear optical properties, which are crucial for developing advanced photonic devices. Key findings include:

  • Saturable Absorption : GaTe exhibits strong saturable absorption, making it suitable for applications in mode-locking and Q-switching lasers .
  • High Kerr Nonlinearity : The material's high negative Kerr nonlinearity enhances its potential in ultrafast optical switching applications .

Energy Storage Systems

This compound is being explored as a material for energy storage, particularly in lithium-ion batteries (LIBs). A composite of GaTe with titanium dioxide (TiO2) has shown promising results:

  • High Capacity : The Ga2Te3-TiO2-C composite demonstrated a reversible specific capacity of 769 mAh/g after 300 cycles, indicating excellent performance as an anode material .
  • Stability : The inclusion of TiO2 enhances the mechanical integrity and electrical conductivity of the anode, contributing to its long-term stability during cycling .

Photocatalysis and Electrocatalysis

GaTe's unique properties also extend to photocatalytic applications:

  • Photocatalytic Efficiency : By engineering defects and interfacing with its native oxide, researchers have improved the efficiency of GaTe for photocatalytic processes, making it suitable for environmental remediation and hydrogen production .
  • Chemical Sensing : Its sensitivity to environmental changes allows GaTe to be utilized in chemical sensors, providing real-time monitoring capabilities .

Research on Structural Properties

Recent studies have focused on the structural characteristics of GaTe, which are critical for its application in various fields:

  • Two-Dimensional Materials : The formation of large-area single crystal GaTe on silicon substrates has been achieved through van der Waals epitaxy, facilitating its integration into existing semiconductor technologies .
  • Layer Thickness Effects : Research has shown that the electronic properties of GaTe can be tuned by varying the number of layers, affecting its applicability in devices requiring specific electronic characteristics .

Case Studies and Research Findings

ApplicationKey FindingsReferences
PhotodetectorsFast carrier dynamics; high responsivity in visible light detection
Nonlinear Optical DevicesStrong saturable absorption; high Kerr nonlinearity for ultrafast switching
Lithium-ion BatteriesReversible capacity of 769 mAh/g; improved stability with TiO2 composite
PhotocatalysisEnhanced efficiency through defect engineering; potential for hydrogen production
Structural PropertiesSuccessful growth on silicon substrates; tunable electronic properties via layer thickness

Propiedades

Número CAS

12689-99-5

Fórmula molecular

GaHTe2

Peso molecular

325.9 g/mol

InChI

InChI=1S/Ga.Te2.H/c;1-2;

Clave InChI

CYUHJIDTNNXLLV-UHFFFAOYSA-N

SMILES

[GaH].[Te][Te]

SMILES canónico

[GaH].[Te][Te]

Key on ui other cas no.

12689-99-5

Sinónimos

gallium ditelluride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.